molecular formula C23H44N2O2 B14732889 1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one CAS No. 4807-57-2

1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one

Cat. No.: B14732889
CAS No.: 4807-57-2
M. Wt: 380.6 g/mol
InChI Key: WQBFULFMFWPQJS-UHFFFAOYSA-N
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Description

1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazole: A basic imidazole structure with similar chemical properties.

    2-Methylimidazole: A methyl-substituted imidazole with different reactivity.

    4,5-Dihydroimidazole: A reduced form of imidazole with distinct chemical behavior.

Uniqueness

1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one is unique due to its long octadecanone chain and hydroxyethyl group, which confer specific physical and chemical properties. These features make it suitable for specialized applications in various fields, including pharmaceuticals and materials science .

Properties

CAS No.

4807-57-2

Molecular Formula

C23H44N2O2

Molecular Weight

380.6 g/mol

IUPAC Name

1-[1-(2-hydroxyethyl)-4,5-dihydroimidazol-2-yl]octadecan-1-one

InChI

InChI=1S/C23H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)23-24-18-19-25(23)20-21-26/h26H,2-21H2,1H3

InChI Key

WQBFULFMFWPQJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=NCCN1CCO

Origin of Product

United States

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